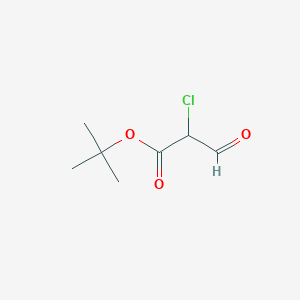

Tert-butyl 2-chloro-3-oxopropanoate

Description

Tert-butyl 2-chloro-3-oxopropanoate is a specialized ester derivative featuring a tert-butyl group, a chlorine substituent, and a ketone moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the construction of heterocyclic frameworks such as imidazo[1,2-a]pyridines . Its molecular structure combines electrophilic (chlorine, ketone) and protective (tert-butyl ester) features, making it valuable in multi-step synthetic protocols.

Properties

IUPAC Name |

tert-butyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)5(8)4-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJMWBGKSVSGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-chloro-3-oxopropanoate with structurally related esters, focusing on reactivity, synthetic utility, and physicochemical properties.

Ethyl 2-chloro-3-oxopropanoate

- Structural Differences : The ethyl ester lacks the bulky tert-butyl group, resulting in reduced steric hindrance.

- Reactivity: Ethyl 2-chloro-3-oxopropanoate demonstrates higher reactivity in nucleophilic substitutions due to easier access to the electrophilic chlorine and ketone groups. For example, it achieved a 62% yield in the synthesis of imidazo[1,2-a]pyridines via condensation with 2-amino-6-methylpyridine, outperforming ethyl 2-chloroacetoacetate (45% yield) .

- Stability : The ethyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl analog, which resists hydrolysis due to steric protection .

- Applications : Preferred in reactions requiring rapid kinetics, such as one-pot condensations .

Ethyl 2-chloroacetoacetate

- Structural Differences: Contains an additional methyl group adjacent to the ketone, increasing steric bulk compared to this compound.

- Reactivity: The methyl group hinders condensation reactions, leading to lower yields (45% vs. 62% for ethyl 2-chloro-3-oxopropanoate) in heterocycle synthesis .

- Solubility : Likely less soluble in polar solvents than the tert-butyl derivative due to increased hydrophobicity from the methyl group.

- Utility: Limited in reactions requiring unhindered access to the ketone or chlorine moieties.

Methyl 2-chloro-3-oxopropanoate (Inferred)

- Structural Differences : Smaller methyl ester group compared to tert-butyl.

- Reactivity : Expected to exhibit higher reactivity than tert-butyl analogs but lower stability due to reduced steric protection.

- Volatility : Likely more volatile than tert-butyl derivatives, posing greater inhalation risks in laboratory settings .

Table 1: Comparative Properties of 2-Chloro-3-oxopropanoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.